molecular formula C9H11FIN B14768688 N-(3-Fluoro-2-iodobenzyl)ethanamine

N-(3-Fluoro-2-iodobenzyl)ethanamine

Cat. No.: B14768688
M. Wt: 279.09 g/mol
InChI Key: ZSFMZZYLFMOPMX-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-iodobenzyl)ethanamine is an organic compound that features a benzyl group substituted with fluorine and iodine atoms, attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-2-iodobenzyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-iodobenzyl alcohol.

    Conversion to Benzyl Halide: The alcohol is converted to the corresponding benzyl halide using reagents such as thionyl chloride or phosphorus tribromide.

    Amination: The benzyl halide is then reacted with ethanamine under basic conditions to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-iodobenzyl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.

    Oxidation: Products include benzaldehydes or benzoic acids.

    Reduction: Products include reduced amines or alcohols.

Scientific Research Applications

N-(3-Fluoro-2-iodobenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-iodobenzyl)ethanamine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Iodobenzyl)ethanamine
  • N-(3-Fluoro-4-methoxybenzyl)ethanamine
  • N-(3,4-Difluorobenzyl)ethanamine

Uniqueness

N-(3-Fluoro-2-iodobenzyl)ethanamine is unique due to the specific positioning of the fluorine and iodine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H11FIN

Molecular Weight

279.09 g/mol

IUPAC Name

N-[(3-fluoro-2-iodophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11FIN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3

InChI Key

ZSFMZZYLFMOPMX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C(=CC=C1)F)I

Origin of Product

United States

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